6-Amino-2-fluoronicotinamide (6-AN) is a structural analogue of nicotinamide and has been extensively studied for its biological effects, particularly as a niacin antagonist. It has been shown to have a significant impact on various metabolic processes, including the inhibition of NAD(P)-requiring enzymes, which has implications for cancer therapy, developmental biology, and neurobiology1235678910.
6-AN is metabolized into 6-amino-NAD(P), which acts as a competitive inhibitor of NAD(P)-dependent enzymes. This inhibition leads to a cascade of metabolic disruptions. For instance, 6-AN treatment in mice results in a marked reduction in the activity of DPN-dependent mitochondrial systems, such as β-hydroxybutyrate and α-ketoglutarate dehydrogenase, which are crucial for energy production1. In RIF-1 tumor cells, 6-AN inhibits 6-phosphogluconate dehydrogenase, leading to an accumulation of 6-phosphogluconate and its precursor, 6-phosphoglucono-δ-lactone, which indicates a block in the pentose phosphate pathway and an inhibition of glycolysis2. Additionally, 6-AN has been shown to inhibit poly(ADP-ribose) synthesis, affecting nucleotide metabolism and cell growth3. In the context of embryonic development, 6-AN disrupts the biosynthesis of glycosaminoglycans and proteoglycans, essential for limb chondrogenesis, leading to malformations such as micromelia4. Furthermore, 6-AN's impact on the central nervous system includes depressing spontaneous activity and potentiating the effects of sedatives, which is associated with alterations in pyridine nucleotide concentrations6.
6-AN has been utilized as a tool in cancer research due to its ability to disrupt tumor cell metabolism. By inhibiting NAD(P)-dependent processes, 6-AN can induce cell death in neoplastic cells, as observed in experimental neoplasms1. It also acts as a radiosensitizer, enhancing the cell-killing effect of radiation therapy in RIF-1 tumor cells2.
The teratogenic effects of 6-AN have been studied in chick embryos, where it causes limb malformations by interfering with the normal development of cartilage-producing cells49. These studies help to elucidate the role of energy metabolism in embryonic development and the consequences of its disruption.
6-AN's influence on brain development has been demonstrated through its effects on ornithine decarboxylase activity in the cerebellum of neonatal rats, which is involved in cellular replication and differentiation. This leads to structural abnormalities and impaired growth responses5. Additionally, 6-AN's CNS depressant activity has been observed in mice, where it reduces spontaneous activity and has protective action against convulsions6.
The antiviral properties of 6-AN have been explored, with studies showing its activity against vaccinia virus, suggesting potential applications in the study of viral infections and their treatment7.
6-AN has been used to study insulin release mechanisms. It acts as a diabetogenic agent by interfering with NADPH metabolism within beta cells, leading to significant hyperglycemia in rats8.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: